But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties
But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties
Introduction
But-2-yne-1,4-diol, also known as butynediol, is a versatile and commercially significant organic compound featuring both an alkyne and two primary alcohol functional groups.[1] Its unique linear structure, with a butyne backbone and hydroxyl groups at positions 1 and 4, makes it a crucial intermediate in the synthesis of a wide array of valuable chemicals.[1] This guide provides an in-depth overview of its synthesis, chemical and physical properties, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis of But-2-yne-1,4-diol
The primary industrial method for producing But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][2][3] This process is catalyzed by copper acetylide.[2]
Overall Reaction:
2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH[4]
The reaction is typically conducted under pressure and at elevated temperatures.[2][4] The crude product from this synthesis generally contains 33 to 55% butynediol, along with impurities such as propargyl alcohol (1-2%), unreacted formaldehyde (0.4-1%), and other by-products (1-2%).[2]
Experimental Protocol: Industrial Reppe Synthesis
The industrial production of But-2-yne-1,4-diol is a continuous process aimed at maximizing yield and minimizing residual formaldehyde.[4]
1. Reactants and Catalyst:
-
Reactants: Acetylene gas and a 30-50% aqueous formaldehyde solution.[2]
-
Catalyst: Copper acetylide.[2] Several patented methods also utilize copper bismuth catalysts coated on an inert support.[1][5]
2. Reactor Configuration: Two main types of reactors are employed for this synthesis:[4]
-
Fixed-Bed Reactor: The catalyst is shaped into strands (3-5 mm diameter, 10 mm length). The formaldehyde solution and gaseous acetylene are introduced from the top of the reactor.[4]
-
Fluidized-Bed Reactor: The catalyst is in the form of fine particles (0.1-2 mm diameter). The acetylene is dissolved in the formaldehyde solution and fed from the bottom, causing the catalyst bed to expand.[4]
3. Reaction Conditions:
-
Pressure: Acetylene partial pressure of 1 to 6 x 10⁵ Pa (approximately 1 to 6 bar).[2] The overall pressure can range from 1 to 20 bar.[3]
4. Process Flow (Continuous Production):
-
The reaction is typically carried out in a cascade of 3-5 reactors to ensure high conversion of formaldehyde.[4]
-
In a fixed-bed system, a liquid seal pump circulates the reaction mixture, which is then cooled before re-entering the reactor. A gas-liquid separator is used to manage the gaseous and liquid phases.[4]
-
The crude product is then subjected to vacuum distillation to recover the butynediol.[4]
Synthesis Workflow Diagram
Caption: Industrial Reppe synthesis workflow for But-2-yne-1,4-diol.
Properties of But-2-yne-1,4-diol
But-2-yne-1,4-diol is a colorless to slightly yellow, hygroscopic solid.[1][5] It is commercially available as a solid or as a 34% aqueous solution.[4]
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₆O₂[1][7] |
| Molecular Weight | 86.09 g/mol [2][5] |
| Appearance | White to light-brown solid; brownish-yellow aqueous solution[2][8] |
| Melting Point | 50-58 °C[2] |
| Boiling Point | 238 °C[5][7] |
| Flash Point | 152 °C (Open Cup)[1][9] |
| Density | 1.2 g/cm³[9] |
| Vapor Pressure | <0.1 mmHg (55 °C)[9] |
| Vapor Density | 3.0 (air = 1)[2][10] |
| Autoignition Temp. | 335 °C[2][8] |
| Water Solubility | 3740 g/L (20 °C)[8][9] |
| Solubility | Soluble in water, ethanol, and acetone; slightly soluble in chloroform; insoluble in benzene and ether.[5][9] |
| LogP | -0.73[2][9] |
Spectral Properties
| Property | Value |
| Refractive Index (n_D^20) | 1.4804[2][8] |
Chemical Properties and Key Reactions
But-2-yne-1,4-diol undergoes the typical reactions of primary alcohols and alkynes.[1] Its most significant reaction is hydrogenation, which is used to produce 1,4-butanediol and 2-butene-1,4-diol.
Hydrogenation Pathway
The hydrogenation of But-2-yne-1,4-diol is a two-step process.[11] The initial step yields 2-butene-1,4-diol (an alkene diol), which can then be further hydrogenated to produce the final product, 1,4-butanediol (a saturated diol).[11][12]
1. Hydrogenation to 2-Butene-1,4-diol: This is a partial hydrogenation. Selectivity for the cis-alkene product can be achieved by using specific catalysts, such as palladium-carbon (Pd-C) poisoned with lead.[13][14]
2. Hydrogenation to 1,4-Butanediol: Complete hydrogenation of the triple bond to a single bond. This is often carried out using catalysts like Raney nickel or platinum-based catalysts.[15][16]
Experimental Protocol: Hydrogenation to 1,4-Butanediol
1. Reactants and Catalyst:
-
Substrate: An aqueous solution of But-2-yne-1,4-diol (typically 20-40%).[15]
-
Catalyst: Raney-type nickel catalyst promoted with 3-15% copper.[15] Other catalysts include 1% Pt/CaCO₃ or stainless steel reactor walls under supercritical CO₂ conditions.[11][17]
2. Reaction Conditions:
-
Temperature: 15°C to 100°C.[15]
-
Pressure: 0 to 40 atmospheres (gauge) of hydrogen.[15]
-
pH: Maintained at no more than 7.[15]
3. Procedure (Batch Process):
-
An aqueous solution of But-2-yne-1,4-diol and the nickel-copper catalyst are charged into a stirred tank reactor.[16]
-
The reactor is purged and then pressurized with hydrogen.
-
The reaction is run at the specified temperature and pressure until hydrogen uptake ceases.
-
The reaction mixture may contain by-products such as n-butanol and γ-hydroxybutanal (as a hemiacetal).[16]
4. Product Isolation:
-
The catalyst is removed by filtration.
-
The resulting aqueous solution of 1,4-butanediol is purified by distillation.
Reaction Pathway Diagram
Caption: Hydrogenation pathway from But-2-yne-1,4-diol to 1,4-Butanediol.
Applications
Approximately 95% of the But-2-yne-1,4-diol produced is used as a precursor for the synthesis of 1,4-butanediol and 2-butene-1,4-diol.[4][18] These compounds are, in turn, used to produce plastics, synthetic fibers, and solvents.[7][18]
Major Applications:
-
Chemical Intermediate: It is the primary raw material for 1,4-butanediol, 2-butene-1,4-diol, tetrahydrofuran, and γ-butyrolactone.[5][7]
-
Electroplating: Used as a brightening and preserving agent in nickel and copper electroplating baths.[1][4][19]
-
Pharmaceuticals and Agrochemicals: Serves as a key starting material in the synthesis of Vitamin B6, insecticides, and herbicides like Barban.[1][5][20]
-
Polymers: Used in the manufacturing of plasticizers, synthetic resins, and polyurethanes.[1][5]
-
Corrosion Inhibition: Employed as a corrosion inhibitor in metal pickling baths.[1][4]
-
Other Uses: It also finds application in textile additives and has been studied for its nematocidal activity.[1][5][20]
Safety and Handling
But-2-yne-1,4-diol is classified as a toxic and corrosive substance.[21][22] It can be absorbed through inhalation, skin contact, and ingestion, causing severe local irritation and systemic effects.[21][23]
Toxicology and Hazards
| Hazard Type | Data |
| Acute Oral Toxicity (LD50) | 104-132 mg/kg (rat); 105 mg/kg (mouse)[10][23][24] |
| Primary Hazards | Toxic if swallowed or inhaled; causes severe skin burns and eye damage.[21][22] |
| Chronic Effects | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[22][23] May cause skin sensitization.[21] |
| Reactivity | Stable at room temperature but can decompose explosively during distillation in the presence of impurities like alkali hydroxides or certain metal salts (e.g., mercury salts).[1][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[7][8] |
Handling and Storage
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[22][24][25] Avoid generating dust.[24]
-
Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible materials and sources of ignition.[7][9][24] Containers should be tightly closed.[24] Suitable storage materials include steel, aluminum, glass, and certain lined containers.[8]
References
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